

Ridazolol: A Technical Overview for Drug Development Professionals

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An In-depth Guide to the IUPAC Nomenclature, Synonyms, and Core Investigational Data

This technical whitepaper provides a comprehensive overview of **Ridazolol**, a beta-adrenergic receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, mechanism of action, and key clinical findings. All quantitative data from cited studies are presented in structured tables, and experimental protocols are clearly outlined.

Chemical Identity

Ridazolol is a pharmaceutical compound classified as a beta-adrenergic receptor antagonist. [1]

IUPAC Name: 5-Chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one[2][3]

Synonyms: A variety of synonyms for **Ridazolol** are documented in chemical and pharmaceutical databases. These include its CAS Registry Number, internal codes, and alternative chemical names.



Identifier Type	Identifier
CAS Number	83395-21-5[3][4]
UNII	2R4QO1868Y
ChEMBL ID	CHEMBL1742443
PubChem CID	71265
Other Synonyms	Ridazololum, CAS-413, DA-20744, HY-106684, 4-chloro-5-((2-((3-(2-chlorophenoxy)-2- hydroxypropyl)amino)ethyl)amino)-3(2H)- pyridazinone

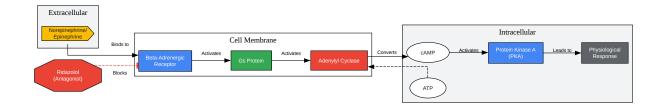
Mechanism of Action: Beta-Adrenergic Receptor Antagonism

Ridazolol functions as a beta-adrenergic receptor antagonist, with a notable selectivity for the β 1-adrenergic receptor. Beta-adrenergic receptors are G-protein-coupled receptors integral to the sympathetic nervous system. Upon stimulation by catecholamines like norepinephrine and epinephrine, these receptors activate a downstream signaling cascade.

The canonical pathway involves the activation of a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in a physiological response such as increased heart rate and contractility. By blocking this receptor, **Ridazolol** inhibits these effects.

Below is a diagram illustrating the beta-adrenergic signaling pathway that **Ridazolol** antagonizes.





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Beta-Adrenergic Signaling Pathway Antagonized by **Ridazolol**.

Clinical Investigations

Ridazolol was primarily investigated for its therapeutic potential in cardiovascular diseases, specifically coronary heart disease and essential hypertension. The following sections detail the methodologies and findings of key clinical studies.

Dose-Response Relationship in Coronary Heart Disease

A study by Fach et al. (1992) explored the dose-effect relation and duration of action of **Ridazolol** in patients with coronary artery disease.

This was a randomized, double-blind, acute, cross-over study involving 15 male patients with confirmed coronary artery disease and reproducible ST-segment depression. The study assessed the effects of 10 mg, 20 mg, 40 mg, and 80 mg of **Ridazolol** on ischemic ST-segment depression in an exercise-ECG.

The study yielded significant data on the reduction of ST-segment depression, systolic blood pressure, heart rate, and the rate-pressure product under exercise.

Table 1: Effect of Ridazolol on ST-Segment Depression during Exercise



Ridazolol Dose	Maximal Reduction of ST- Segment Depression (mm)	Comparison to Placebo (0.25 mm)	
10 mg	0.16	Not Significant	
20 mg	0.09	p < 0.01	
40 mg	0.11	p < 0.01	
80 mg	0.07	p < 0.01	

Table 2: Hemodynamic Effects of Ridazolol Under Exercise

Parameter	Ridazolol Dose	Measureme nt	Placebo	p-value	Duration of Significant Effect
Systolic Blood Pressure	80 mg	145 mm Hg	176 mm Hg	p < 0.05	5 hours
Heart Rate	80 mg	102/min	131/min	p < 0.05	5 hours
Rate- Pressure Product	20 mg	174 mm Hg/min	234 mm Hg/min	p < 0.01	3 to 5 hours
40 mg	169 mm Hg/min	234 mm Hg/min	p < 0.01	3 to 5 hours	
80 mg	153 mm Hg/min	234 mm Hg/min	p < 0.01	3 to 5 hours	

The study concluded that **Ridazolol** at doses of 20, 40, and 80 mg demonstrated good antianginal and antihypertensive efficacy.

Influence on Melatonin Secretion and Sleep Quality in Essential Hypertension



A study by Rommel and Demisch (1994) investigated the effects of chronic treatment with betablockers, including **Ridazolol**, on melatonin secretion and sleep quality in patients with essential hypertension.

This study involved 42 patients with essential hypertension who were treated for ten weeks with either propranolol or **Ridazolol**. The researchers measured urinary sulfatoxymelatonin excretion rates and evaluated sleep factors using a standardized sleep inventory before and after 6 and 10 weeks of treatment.

The primary quantitative outcome was the change in sulfatoxymelatonin excretion.

Table 3: Effect of Chronic Beta-Blocker Treatment on Sulfatoxymelatonin Excretion

Treatment Duration	Reduction in Sulfatoxymelatonin Excretion
6 weeks	~50%
10 weeks	~50%

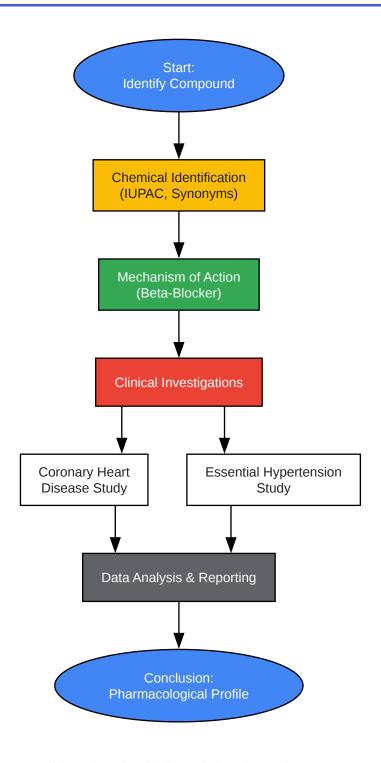
The study found a significant reduction in sulfatoxymelatonin after 6 and 10 weeks of treatment. However, no relationship was found between this reduction and changes in sleep factors.

Summary and Conclusion

Ridazolol is a $\beta1$ -selective adrenergic receptor antagonist that was investigated for its therapeutic effects in cardiovascular conditions. Clinical studies have provided quantitative evidence of its antianginal and antihypertensive properties. The data from these studies, particularly the dose-response relationship and hemodynamic effects, offer valuable insights for researchers in the field of cardiovascular drug development. While the drug is not currently marketed, the existing body of research provides a solid foundation for understanding its pharmacological profile.

Below is a logical workflow diagram summarizing the investigational path of **Ridazolol** as described in this document.





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Investigational Workflow for Ridazolol.

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